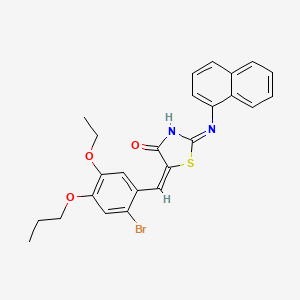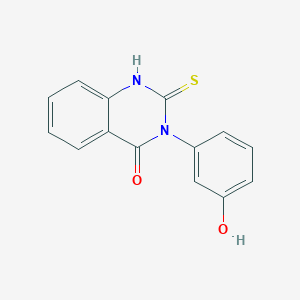
5-(2-Bromo-5-ethoxy-4-propoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(2-BROMO-5-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE: is a complex organic compound that features a thiazolone core, substituted with a naphthyl group and a brominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(2-BROMO-5-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves multiple steps:
Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Substitution with Naphthyl Group:
Bromination and Alkylation of Phenyl Group: The phenyl group is first brominated using bromine or N-bromosuccinimide (NBS) and then alkylated with ethoxy and propoxy groups using appropriate alkyl halides under basic conditions.
Condensation Reaction: The final step involves the condensation of the brominated, alkylated phenyl group with the thiazolone core, facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone core and the naphthyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the thiazolone core and naphthyl group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
The compound’s potential biological activity, such as antimicrobial or anticancer properties, can be explored through in vitro and in vivo studies. Its structural features suggest it could interact with biological targets like enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the thiazolone core and the naphthyl group suggests possible applications in drug design, particularly for diseases where these moieties are known to be active.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural diversity allows for the tuning of these properties through chemical modifications.
Mechanism of Action
The exact mechanism of action of 5-[(E)-1-(2-BROMO-5-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or DNA through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions could modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-ethoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
4-Bromo-3,5-dimethylanisole: Another brominated aromatic compound with applications in organic synthesis and materials science.
Uniqueness
The uniqueness of 5-[(E)-1-(2-BROMO-5-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE lies in its complex structure, which combines multiple functional groups and aromatic systems. This structural diversity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C25H23BrN2O3S |
|---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
(5E)-5-[(2-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H23BrN2O3S/c1-3-12-31-22-15-19(26)17(13-21(22)30-4-2)14-23-24(29)28-25(32-23)27-20-11-7-9-16-8-5-6-10-18(16)20/h5-11,13-15H,3-4,12H2,1-2H3,(H,27,28,29)/b23-14+ |
InChI Key |
UASUYRUQWJVMKX-OEAKJJBVSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C(=C1)Br)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Br)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-propyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10957423.png)
![3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B10957430.png)
![2,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B10957431.png)
![methyl 2-amino-4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10957432.png)

![13-(difluoromethyl)-4-[4-[(2,6-dimethylphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10957459.png)
![Butyl 4-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10957461.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B10957462.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10957465.png)
![N-[2-{2-[(3-bromobenzyl)oxy]phenyl}-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide](/img/structure/B10957476.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-3-methylbenzamide](/img/structure/B10957483.png)
![7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957490.png)
![N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957492.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N,3-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10957511.png)
